Oxyphencyclimine Hydrochloride

Beschreibung

This compound is the hydrochloride salt form of oxyphencyclimine, a synthetic tertiary amine and antimuscarinic agent with antispasmodic and antisecretory activities. Oxyphencyclimine binds to and blocks the muscarinic receptor on smooth muscle. This agent has a direct relaxing effect on smooth muscle and therefore prevents spasms in the muscles of the gastrointestinal tract, inhibits gastrointestinal propulsive motility, decreases gastric acid secretion and controls excessive pharyngeal, tracheal and bronchial secretion.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

See also: Oxyphencyclimine (has active moiety).

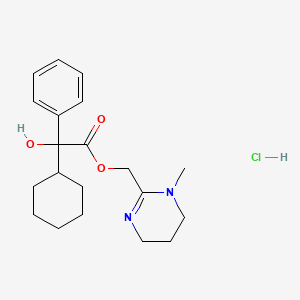

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAYTPABEADAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-53-1 (Parent) | |

| Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045909 | |

| Record name | Oxyphencyclimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855685 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125-52-0 | |

| Record name | Oxyphencyclimine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphencyclimine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyphencyclimine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyphencyclimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphencyclimine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENCYCLIMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWO1432WOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxyphencyclimine Hydrochloride: A Technical Deep Dive into its Anticholinergic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphencyclimine (B1678118) hydrochloride is a synthetic, tertiary amine antimuscarinic agent recognized for its potent antispasmodic and antisecretory effects, particularly within the gastrointestinal tract. This technical guide provides an in-depth analysis of its mechanism of action at cholinergic receptors. Oxyphencyclimine functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting stereoselectivity in its binding. By competitively inhibiting the binding of acetylcholine, it effectively blocks parasympathetic nervous system signaling at postganglionic cholinergic nerves. This blockade results in the relaxation of smooth muscle and a reduction in glandular secretions. This document details the quantitative binding affinities of oxyphencyclimine's enantiomers at various muscarinic receptor subtypes, outlines the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways.

Introduction

Oxyphencyclimine hydrochloride is a well-established anticholinergic drug primarily indicated for the treatment of peptic ulcer disease and gastrointestinal spasms.[1][2] Its therapeutic efficacy stems from its ability to counteract the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system.[1] This is achieved through its interaction with muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) integral to mediating the physiological effects of acetylcholine throughout the body.[3][4] Understanding the precise mechanism of action of oxyphencyclimine at these receptors, including its affinity for different subtypes and the downstream signaling consequences of its binding, is crucial for its optimal therapeutic application and for the development of novel, more selective antimuscarinic agents.

Mechanism of Action at Cholinergic Receptors

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[3][5] This means that it binds to the same site on the receptor as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, oxyphencyclimine prevents acetylcholine from binding and initiating the intracellular signaling cascades that lead to physiological responses such as smooth muscle contraction and glandular secretion.[6]

The interaction of oxyphencyclimine with muscarinic receptors is stereoselective. The (R)-(+)-enantiomer of oxyphencyclimine has been shown to be significantly more potent in its binding to cholinergic receptors than the (S)-(-)-enantiomer.[5]

Quantitative Data: Binding Affinities of Oxyphencyclimine Enantiomers

The binding affinities of the (R)- and (S)-enantiomers of oxyphencyclimine for four different muscarinic receptor subtypes have been determined through radioligand binding assays. The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | (R)-Oxyphencyclimine (pKi) | (S)-Oxyphencyclimine (pKi) |

| M1 (neuronal) | 8.3 | 6.8 |

| M2 (cardiac) | 7.8 | 6.3 |

| M3 (glandular/smooth muscle) | 8.1 | 6.7 |

| M4 (CNS) | 8.2 | 6.8 |

Data from Waelbroeck et al., 1992 as cited in a doctoral thesis.[7]

Signaling Pathways

Muscarinic acetylcholine receptors are coupled to different G-proteins, leading to distinct downstream signaling pathways upon activation by an agonist. As a competitive antagonist, oxyphencyclimine blocks these pathways by preventing acetylcholine from binding to the receptor.

The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.[3][4] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

The M2 and M4 receptor subtypes are primarily coupled to Gi/o proteins.[3][4] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels.

Experimental Protocols

The quantitative data presented in this guide are typically derived from two main types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (oxyphencyclimine) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of oxyphencyclimine for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, or M4).

-

Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled this compound (both R and S enantiomers).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled oxyphencyclimine are incubated with the cell membranes in the assay buffer.

-

Equilibration: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of oxyphencyclimine. The IC50 (the concentration of oxyphencyclimine that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Schild Analysis)

Functional assays measure the biological response to an agonist in the presence of an antagonist. Schild analysis is a classical pharmacological method used to determine the affinity (pA2) of a competitive antagonist.

Objective: To determine the pA2 value of oxyphencyclimine, which is a measure of its potency as a competitive antagonist.

Materials:

-

Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum or atria).

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and recording system to measure tissue contraction or relaxation.

-

Muscarinic agonist (e.g., acetylcholine or carbachol).

-

This compound.

Procedure:

-

Tissue Preparation: The isolated tissue is mounted in the organ bath and allowed to equilibrate.

-

Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of oxyphencyclimine for a predetermined time to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of oxyphencyclimine.

-

Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of oxyphencyclimine.

-

Data Analysis (Schild Plot): For each concentration of oxyphencyclimine, the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, this should yield a straight line with a slope of 1. The pA2 value is the intercept of the regression line with the x-axis.

Conclusion

This compound is a potent, stereoselective, competitive antagonist of muscarinic acetylcholine receptors. Its therapeutic utility in treating gastrointestinal hypermotility and hypersecretion is a direct consequence of its ability to block the actions of acetylcholine at M1, M2, and M3 receptors, thereby inhibiting parasympathetically-mediated smooth muscle contraction and glandular secretion. The quantitative data on its binding affinities and the understanding of its interaction with the downstream signaling pathways of muscarinic receptors provide a solid foundation for its clinical application and for future research in the field of anticholinergic drug development.

References

- 1. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 2. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric drugs acting at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. ias.ac.in [ias.ac.in]

- 7. thapra.lib.su.ac.th [thapra.lib.su.ac.th]

Chemical properties and stability of Oxyphencyclimine Hydrochloride in solution

An In-depth Technical Guide to the Chemical Properties and Stability of Oxyphencyclimine Hydrochloride in Solution

Introduction

This compound is a synthetic tertiary amine and an antimuscarinic agent known for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1][2][3] It functions by binding to and blocking muscarinic receptors on smooth muscle, leading to muscle relaxation and a reduction in gastric acid secretion.[1][2][4] This guide provides a comprehensive overview of the chemical properties and stability of this compound in solution, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid.[5][6] Its fundamental chemical and physical properties are summarized below, providing essential data for formulation and analytical development.

| Property | Value | Reference |

| Chemical Name | (1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | [1][2] |

| Molecular Formula | C₂₀H₂₉ClN₂O₃ | [1][2][3][7] |

| Molecular Weight | 380.91 g/mol | [3][5][6][8] |

| CAS Number | 125-52-0 | [2][3][5][6] |

| Appearance | White to off-white solid | [5][6] |

| Melting Point | 231-232 °C (with decomposition) | [6] |

| pKa (Strongest Acidic) | 11.54 | [4][7] |

| pKa (Strongest Basic) | 9.27 | [4][7] |

| Solubility | >57.1 µg/mL (at pH 7.4) | [1] |

| DMSO: ≥ 30 mg/mL | [5] |

Stability Profile in Solution

The stability of a pharmaceutical compound in solution is critical for its efficacy, safety, and shelf-life.[9] this compound is susceptible to degradation, particularly through hydrolysis, in the presence of heat and moisture.[6]

Factors Affecting Stability

Several environmental factors can influence the degradation rate of this compound in solution. Understanding these factors is crucial for developing stable formulations.

-

Temperature: Elevated temperatures accelerate chemical degradation reactions.[12] Long-term storage of this compound solutions is recommended at refrigerated or frozen temperatures (-20°C to -80°C) to minimize degradation.[3][5]

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[13] It is recommended to store this compound solutions protected from light.[5]

-

Oxidation: While hydrolysis is a more common degradation pathway for esters, oxidation can also occur, often mitigated by storing the compound in the absence of oxygen and light, or by using antioxidants.[10]

Caption: Factors influencing the degradation of Oxyphencyclimine HCl.

Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the ester linkage, yielding α-cyclohexyl-α-phenylglycolic acid and (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanol. This reaction can be catalyzed by both acidic and basic conditions.[10]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to separate the intact drug from its degradation products.[14] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its sensitivity and resolving power.[14][15]

General Stability-Indicating HPLC Method

While a specific validated HPLC method for this compound is not detailed in the provided literature, a general protocol can be established based on methods for similar compounds and best practices.[16]

1. Chromatographic Conditions:

-

Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 2.3-3.2) and an organic solvent like acetonitrile (B52724) or methanol.[16] The ratio is optimized to achieve good separation.

-

Detection: UV detector set at a wavelength where both the parent drug and potential degradants have significant absorbance (e.g., 225 nm).

-

Column Temperature: Maintained at a constant temperature, such as 25°C or 30°C.[16]

2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug is subjected to stress conditions to induce degradation.

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug or drug solution to dry heat.

-

Photolytic Degradation: Expose the drug solution to UV light.

3. Sample Analysis: Samples from the forced degradation studies are injected into the HPLC system. The resulting chromatograms should show adequate separation between the peak for this compound and the peaks of any degradation products formed.

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a stable solid but is susceptible to degradation in solution, primarily through hydrolysis, which is influenced by pH, temperature, and light. To ensure the quality and efficacy of liquid formulations, it is imperative to characterize the stability profile of the drug. This involves conducting forced degradation studies and developing a validated, stability-indicating analytical method, such as HPLC, to monitor the drug and its degradation products over time. The data presented in this guide serves as a foundational resource for formulation scientists and analytical chemists working with this compound.

References

- 1. This compound | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. medkoo.com [medkoo.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. OXYPHENCYCLIMINE | 125-52-0 [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound (CAS 125-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ptfarm.pl [ptfarm.pl]

Early Pharmacological Insights into Oxyphencyclimine Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphencyclimine (B1678118) hydrochloride is a synthetic anticholinergic agent that has been utilized for its antispasmodic and antisecretory effects, primarily in the management of gastrointestinal disorders such as peptic ulcer disease.[1][2] As a tertiary amine antimuscarinic, its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle spasms and gastric acid secretion.[3][4][5] This technical guide delves into the early pharmacological studies that characterized the activity of oxyphencyclimine hydrochloride, presenting available quantitative data, outlining experimental protocols, and visualizing its mechanism of action.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by binding to and blocking muscarinic acetylcholine receptors.[4][5] This blockade prevents the binding of acetylcholine, a neurotransmitter that mediates various parasympathetic nervous system functions, including gastrointestinal motility and secretion.[2][3] The drug is understood to act on multiple muscarinic receptor subtypes, including M1, M2, and M3 receptors, which are located in the central nervous system, heart, and smooth muscle, respectively.[1][6] By inhibiting vagally mediated reflexes, oxyphencyclimine reduces the secretion of gastric acid.[1][6]

Signaling Pathway of Muscarinic Receptor Antagonism by Oxyphencyclimine

Caption: Muscarinic receptor antagonism by this compound.

Quantitative Pharmacological Data

Early studies focused on quantifying the potency and efficacy of this compound. A key aspect of this was determining its affinity for muscarinic receptors and its effects on gastric acid secretion.

In Vitro Receptor Binding Studies

A study comparing the enantiomers of oxyphencyclimine revealed significant stereoselectivity in its binding to cholinergic receptors. The (R)-(+)-enantiomer was found to be a much more potent inhibitor of binding than the (S)-(-)-enantiomer.[7]

| Enantiomer | Relative Potency in Inhibiting Binding |

| (R)-(+)-Oxyphencyclimine | 29-fold more potent |

| (S)-(-)-Oxyphencyclimine | 1 |

| Table 1: Relative potency of Oxyphencyclimine enantiomers in a cholinergic receptor binding assay.[7] |

In Vivo Studies on Gastric Secretion

Clinical trials in patients with peptic ulcers were conducted to evaluate the efficacy of this compound in reducing gastric acidity. The drug was shown to have a pronounced antisecretory effect on the gastrointestinal tract.[1] One study demonstrated a moderate lowering of acidity with doses of 5 mg and 10 mg twice daily.[8]

A comparative study in rats investigated the cytoprotective effects of several anticholinergic agents, including oxyphencyclimine, against gastric mucosal lesions induced by hydrochloric acid. In this model, oxyphencyclimine, at an intraperitoneal dose of 28.78 nM/kg, provided significant protection against gastric damage.[9] Interestingly, at this dose, it did not significantly decrease acid secretion, suggesting a cytoprotective mechanism independent of acid suppression.[9]

| Drug | Dose (i.p.) | Effect on Acid Secretion | Gastric Protection |

| Oxyphencyclimine | 28.78 nM/kg | Not significant | Significant |

| Atropine | 28.78 nM/kg | Not significant | Significant |

| Propantheline | 28.78 nM/kg | Not significant | Significant |

| Trantheline | 28.78 nM/kg | Inhibited | Significant |

| Hexocyclium | 28.78 nM/kg | Inhibited | Significant |

| Table 2: Comparative effects of anticholinergic agents on acid secretion and gastric protection in rats.[9] |

Experimental Protocols

Cholinergic Receptor Binding Assay

The following is a generalized protocol based on the description of the study by Schjelderup et al. (1988).[7]

Caption: Workflow for a competitive cholinergic receptor binding assay.

Methodology:

-

Tissue Preparation: A crude membrane preparation from a relevant tissue source, such as bovine cerebral cortex, is prepared.

-

Incubation: The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate) and varying concentrations of the test compounds (in this case, the (R)- and (S)-enantiomers of oxyphencyclimine).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition curves, from which the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The relative potency of the enantiomers is then calculated from their respective IC50 values.

In Vivo Gastric Mucosal Lesion Model in Rats

The following protocol is based on the study by Morón et al. (1984).[9]

Methodology:

-

Animal Preparation: CFY strain rats (180-210 g) are fasted for 24 hours with free access to water.

-

Drug Administration: this compound (or other test compounds) is administered intraperitoneally (i.p.) at a dose of 28.78 nM/kg. A control group receives the vehicle.

-

Induction of Gastric Lesions: Thirty minutes after drug administration, 1 ml of 0.6 M hydrochloric acid (HCl) is administered intragastrically.

-

Evaluation: One hour after HCl administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and examined for mucosal lesions. The number and severity of the lesions are scored to calculate a lesion index.

-

Statistical Analysis: The lesion indices of the drug-treated groups are compared to the control group to determine the extent of protection.

Conclusion

The early pharmacological studies of this compound established its role as a potent antimuscarinic agent with significant antisecretory and antispasmodic properties. The quantitative data, though limited in the publicly accessible literature, highlights its stereoselective receptor binding and its efficacy in in vivo models of gastric damage. The experimental protocols described provide a framework for understanding how the fundamental pharmacological characteristics of this compound were elucidated. This historical data continues to be relevant for researchers in the fields of pharmacology and drug development, offering insights into the evaluation of anticholinergic drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Oxyphencyclimine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. smj.sma.org.sg [smj.sma.org.sg]

- 9. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Antispasmodic Properties of Oxyphencyclimine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphencyclimine (B1678118) Hydrochloride is a synthetic tertiary amine that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, exhibiting significant antispasmodic and antisecretory properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological characteristics of Oxyphencyclimine Hydrochloride, with a focus on its application in managing gastrointestinal hypermotility and spasms. This document details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anticholinergic drugs.

Mechanism of Action

This compound exerts its antispasmodic effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells in the gastrointestinal (GI) tract.[1] This antagonism primarily targets M2 and M3 muscarinic receptor subtypes, which are crucial in regulating intestinal smooth muscle contraction.[1] By inhibiting the action of ACh, this compound effectively reduces the tone and motility of the GI tract, leading to the alleviation of spasms.[1]

Signaling Pathways

The binding of acetylcholine to M3 muscarinic receptors, which are coupled to Gq/11 proteins, typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration, along with the activation of the RhoA/Rho-kinase pathway, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.

M2 muscarinic receptors, coupled to Gi/o proteins, contribute to smooth muscle contraction primarily by inhibiting adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels lead to a decrease in the activity of protein kinase A (PKA), which normally promotes muscle relaxation.

This compound, by blocking both M2 and M3 receptors, effectively interrupts these signaling pathways, leading to smooth muscle relaxation and an antispasmodic effect.

Caption: Muscarinic Receptor Signaling Pathway in Gastrointestinal Smooth Muscle.

Quantitative Data

The publicly available quantitative data for this compound is limited. The following tables summarize the available information.

Table 1: Receptor Binding Affinity

| Compound | Receptor Subtype | Test System | Parameter | Value | Reference |

| Oxyphencyclimine | Muscarinic | Not Specified | Ki | Data not available | |

| (R)-(+)-Oxyphencyclimine | Muscarinic | Bovine Cerebral Cortex | Potency Ratio | 29-fold more potent than (S)-(-)-enantiomer | [3] |

| (S)-(-)-Oxyphencyclimine | Muscarinic | Bovine Cerebral Cortex | Potency Ratio | - | [3] |

Note: While the relative potency of the enantiomers is known, the absolute binding affinities (Ki values) are not specified in the available literature.

Table 2: In Vitro Functional Antagonism

| Compound | Preparation | Agonist | Parameter | Value | Reference |

| Oxyphencyclimine | Guinea Pig Ileum | Acetylcholine | pA2 | Data not available | |

| Oxyphencyclimine | Guinea Pig Ileum | Acetylcholine | IC50 | Data not available |

Table 3: In Vivo Efficacy - Antisecretory Effect in Humans

| Treatment | Condition | Parameter | Result | Reference |

| Oxyphencyclimine HCl (5 mg b.d.) | Peptic Ulcer Patients | Gastric Acidity (pH) | Moderate lowering of acidity | |

| Oxyphencyclimine HCl (10 mg b.d.) | Peptic Ulcer Patients | Gastric Acidity (pH) | Moderate lowering of acidity |

Note: The referenced study presented data in graphical form, indicating a "moderate lowering of acidity," but did not provide specific mean acid output values (e.g., in mEq/hr) with statistical analysis.

Table 4: In Vivo Efficacy - Gastric Cytoprotection in Rats

| Treatment | Model | Parameter | Result | Reference |

| Oxyphencyclimine (28.78 nM/kg, i.p.) | HCl-induced gastric lesions | Gastric Damage | Significant protection | [5] |

Note: The study demonstrated a significant protective effect but did not quantify the reduction in lesion index or provide other numerical data on the extent of protection.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the antispasmodic properties of muscarinic receptor antagonists like this compound.

Muscarinic Receptor Binding Assay

This assay is employed to determine the binding affinity of a compound for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Tissue homogenates or cell lines expressing specific muscarinic receptor subtypes (e.g., bovine cerebral cortex).

-

Radiolabeled ligand (e.g., [3H]-Quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS)).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the assay buffer.

-

Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Isolated Guinea Pig Ileum Assay

This is a classic in vitro functional assay to assess the antispasmodic activity of a compound on intestinal smooth muscle.

Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions of the guinea pig ileum (pA2 value).

Materials:

-

Guinea pig.

-

Tyrode's solution (physiological salt solution).

-

Organ bath with aeration and temperature control (37°C).

-

Isotonic transducer and recording system.

-

Acetylcholine (ACh) solution.

-

This compound solutions of varying concentrations.

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 g) for a period of time (e.g., 30-60 minutes), with periodic washing.

-

Control Response: A cumulative concentration-response curve to acetylcholine is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with a known concentration of this compound for a specific period.

-

Post-Antagonist Response: A second cumulative concentration-response curve to acetylcholine is generated in the presence of this compound.

-

Data Analysis: The dose-ratio is calculated (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist). A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope of the Schild plot close to 1 suggests competitive antagonism.

Caption: Workflow for the Isolated Guinea Pig Ileum Assay.

Conclusion

This compound is a muscarinic receptor antagonist with established antispasmodic properties. Its mechanism of action involves the blockade of M2 and M3 muscarinic receptors in the gastrointestinal smooth muscle, leading to a reduction in motility. While the qualitative aspects of its pharmacology are understood, there is a notable lack of publicly available, specific quantitative data on its receptor binding affinities and functional antagonism. This guide has provided a framework for understanding the pharmacology of this compound and has detailed the standard experimental protocols used to characterize such compounds. Further research to quantify the binding and functional parameters of this compound would be highly beneficial for a more complete understanding of its pharmacological profile and for the development of novel antispasmodic agents.

References

- 1. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antimuscarinic effects of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereoisomerism and Pharmacological Activity of Oxyphencyclimine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of Oxyphencyclimine (B1678118) Hydrochloride and the differential pharmacological activities of its enantiomers. It includes quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support research and development in the fields of pharmacology and medicinal chemistry.

Introduction: The Significance of Chirality in Oxyphencyclimine

Oxyphencyclimine is a synthetic, tertiary amine antimuscarinic agent used for its antispasmodic and antisecretory effects, primarily in the treatment of peptic ulcer disease and gastrointestinal spasms[1][2]. It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs)[2][3]. Oxyphencyclimine possesses a chiral center, and as is common with chiral drugs, its enantiomers exhibit significantly different pharmacological potencies. Understanding this stereoselectivity is critical for elucidating its mechanism of action and for the development of more selective therapeutic agents.

Stereoisomerism and Pharmacological Potency

Oxyphencyclimine has one stereocenter at the α-carbon of the phenylacetic acid moiety, leading to the existence of two enantiomers: (R)-(+)-Oxyphencyclimine and (S)-(-)-Oxyphencyclimine.

Early pharmacological studies demonstrated a marked difference in the activity of these enantiomers. In a cholinergic receptor binding assay, the (R)-(+)-enantiomer was found to be 29 times more potent as an inhibitor than the (S)-(-)-enantiomer[4]. This indicates that the (R)-enantiomer is the eutomer (the pharmacologically more active isomer), and the majority of the therapeutic effect of the racemic mixture is attributable to this specific stereoisomer.

Pharmacological Profile: Muscarinic Receptor Antagonism

Mechanism of Action

Oxyphencyclimine exerts its effects by binding to and blocking muscarinic acetylcholine receptors, preventing the neurotransmitter acetylcholine from binding[2][5]. These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of parasympathetic nervous system functions, including smooth muscle contraction and glandular secretion[6]. By antagonizing these receptors in the gastrointestinal tract, oxyphencyclimine reduces smooth muscle motility and spasm and decreases gastric acid secretion[2][5].

Quantitative Analysis of Receptor Binding Affinity

| Receptor Subtype | Reported pKi Value (Racemic Oxyphencyclimine) |

| M1 | 9.0[3] |

| M2 | 8.7[3] |

| M3 | Not Reported, but established as a functional antagonist[3]. |

| M4 | 9.2[3] |

| Data sourced from Inxight Drugs as compiled by Benchchem[3]. |

Given that the (R)-enantiomer is 29 times more potent, it can be inferred that its pKi values for these receptors are significantly higher than those of the (S)-enantiomer[4].

Muscarinic Receptor Signaling Pathways

Oxyphencyclimine, as an antagonist, blocks the initiation of downstream signaling cascades that are normally triggered by acetylcholine. The specific pathway inhibited depends on the G-protein to which the muscarinic receptor subtype couples.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to cellular responses like smooth muscle contraction and gland secretion[7].

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and ion channels[8].

The following diagram illustrates these signaling pathways and the inhibitory action of (R)-Oxyphencyclimine.

References

- 1. Oxyphencyclimine - Wikipedia [en.wikipedia.org]

- 2. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxyphencyclimine HCl [benchchem.com]

- 4. Antimuscarinic effects of (R)- and (S)- oxyphencyclimine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereoselectivity of the interaction of muscarinic antagonists with their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual effects of muscarinic M(2) acetylcholine receptors on the synthesis of cyclic AMP in CHO cells: dependence on time, receptor density and receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Oxyphencyclimine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphencyclimine (B1678118) hydrochloride is a synthetic tertiary amine that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3][4] It exhibits potent antispasmodic and antisecretory properties, making it clinically effective in the treatment of peptic ulcer disease and gastrointestinal spasms.[1][3][4] By competitively blocking the binding of acetylcholine to muscarinic receptors on smooth muscle, oxyphencyclimine inhibits gastrointestinal propulsive motility, reduces gastric acid secretion, and controls excessive pharyngeal, tracheal, and bronchial secretions.[1][2][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of oxyphencyclimine hydrochloride, detailing the molecular features crucial for its pharmacological activity.

Core Structure and Pharmacophore

The chemical structure of oxyphencyclimine, (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, reveals a classic anticholinergic pharmacophore. This includes a bulky ester group containing cyclic substitutions (phenyl and cyclohexyl rings), a hydroxyl group, and a tertiary amine embedded within a tetrahydropyrimidine (B8763341) ring system. These structural components are pivotal for its interaction with the muscarinic receptor.

Structure-Activity Relationship (SAR) Studies

Stereoselectivity

A crucial aspect of oxyphencyclimine's SAR lies in its stereochemistry. The chiral center at the α-carbon of the acetate (B1210297) moiety significantly influences its binding affinity for muscarinic receptors.

Table 1: Enantiomeric Selectivity of Oxyphencyclimine at Muscarinic Receptors

| Enantiomer | Relative Potency |

| (R)-(+)-Oxyphencyclimine | 29-fold more potent |

| (S)-(-)-Oxyphencyclimine | Less potent |

This marked difference in potency underscores the importance of the three-dimensional arrangement of the bulky substituents for optimal interaction with the receptor binding site.

General SAR Principles for Muscarinic Antagonists Applicable to Oxyphencyclimine

The SAR of muscarinic antagonists is well-established, and the structural features of oxyphencyclimine align with these principles:

-

Ester Moiety: The ester group is a common feature in potent anticholinergic agents, contributing to the overall binding affinity.

-

Bulky Substituents on the Acetic Acid Portion: The presence of large, hydrophobic groups, such as the phenyl and cyclohexyl rings in oxyphencyclimine, is critical for antagonistic activity. These groups are thought to interact with hydrophobic pockets within the receptor, enhancing binding affinity and preventing the conformational change required for receptor activation.

-

Hydroxyl Group: The hydroxyl group at the α-position can participate in hydrogen bonding with the receptor, further stabilizing the drug-receptor complex and often increasing potency.

-

Cationic Head (Tertiary Amine): The tertiary amine of the tetrahydropyrimidine ring is protonated at physiological pH, forming a cationic head. This charged group is essential for the initial ionic interaction with a conserved aspartate residue in the binding site of the muscarinic receptor.

-

Distance between the Ester and Amino Groups: The length of the carbon chain separating the ester and the amino group influences the compound's affinity and selectivity for different muscarinic receptor subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SAR of muscarinic antagonists like oxyphencyclimine.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the muscarinic receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of oxyphencyclimine and its analogs for muscarinic receptors.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells)

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)

-

Test compounds: this compound and its analogs

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of radioligand (at a concentration close to its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Competition Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Functional Assays

This assay measures the functional activity of a compound by quantifying its effect on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. As an antagonist, oxyphencyclimine will inhibit agonist-stimulated [35S]GTPγS binding.

Objective: To determine the potency of oxyphencyclimine and its analogs in antagonizing agonist-induced G-protein activation.

Materials:

-

Cell membranes expressing M2/M4 muscarinic receptors coupled to Gi/o proteins.

-

[35S]GTPγS

-

Agonist (e.g., carbachol)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4

-

Other materials are similar to the radioligand binding assay.

Procedure:

-

Assay Setup: In a 96-well plate, add the following:

-

Membrane suspension (10-20 µg of protein).

-

Varying concentrations of the antagonist (oxyphencyclimine or analogs).

-

A fixed concentration of the agonist (at its EC80).

-

GDP (10 µM).

-

-

Pre-incubation: Incubate for 15 minutes at 30°C.

-

Initiation of Reaction: Add [35S]GTPγS (0.1 nM) to start the reaction.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Counting and Analysis: Measure radioactivity and determine the IC50 of the antagonist.

This assay is used for M1, M3, and M5 receptors, which couple to Gq/11 proteins and signal through the release of intracellular calcium.

Objective: To measure the ability of oxyphencyclimine and its analogs to inhibit agonist-induced calcium release.

Materials:

-

Cells stably expressing M1, M3, or M5 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist (e.g., carbachol).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence microplate reader with an integrated fluid dispenser.

Procedure:

-

Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of the antagonist (oxyphencyclimine or analogs) to the wells.

-

Agonist Stimulation: After a pre-incubation period with the antagonist, add a fixed concentration of the agonist.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader.

-

Data Analysis: Determine the IC50 of the antagonist by analyzing the inhibition of the agonist-induced calcium response.

Signaling Pathways

Oxyphencyclimine, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine. The five muscarinic receptor subtypes (M1-M5) couple to different G proteins, leading to distinct downstream effects.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Gq/11 Signaling Pathway

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate ion channels, such as opening potassium channels.

Gi/o Signaling Pathway

Conclusion

The pharmacological activity of this compound is intricately linked to its specific chemical structure. The presence of a bulky, hydrophobic ester group, a hydroxyl moiety, a tertiary amine, and a defined stereochemical configuration are all critical for its high-affinity binding to and antagonism of muscarinic acetylcholine receptors. A thorough understanding of these structure-activity relationships is essential for the rational design of novel, more selective, and potent muscarinic receptor antagonists for various therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers in the field of drug discovery and development to further investigate the nuances of oxyphencyclimine's mechanism of action and to explore the potential of related compounds.

References

- 1. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxyphencyclimine - Wikipedia [en.wikipedia.org]

- 4. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Oxyphencyclimine Hydrochloride in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphencyclimine Hydrochloride is a synthetic anticholinergic agent with antispasmodic and antisecretory properties, primarily used in the treatment of peptic ulcer disease and gastrointestinal spasms.[1] Its therapeutic effects are mediated through the blockade of muscarinic acetylcholine (B1216132) receptors.[1] A thorough understanding of its pharmacokinetics (what the body does to the drug) and metabolism (how the body breaks down the drug) in preclinical animal models is crucial for drug development, enabling the prediction of its safety and efficacy in humans.

Despite a comprehensive review of available scientific literature, specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) and detailed in vivo metabolism studies for this compound in animal models are not publicly available. This guide, therefore, provides a framework for understanding the potential pharmacokinetic and metabolic profile of this compound based on general principles of drug disposition in animals and its known mechanism of action. It also outlines detailed hypothetical experimental protocols that could be employed to generate the necessary data.

General Principles of Pharmacokinetics in Animal Models

The study of pharmacokinetics involves the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME). Animal models, such as rats and dogs, are routinely used in preclinical studies to understand these processes.

-

Absorption: Following oral administration, the rate and extent to which a drug enters the systemic circulation.

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

-

Metabolism (Biotransformation): The chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.[2] This typically occurs in two phases:

-

Excretion: The removal of the drug and its metabolites from the body, primarily through urine and feces.

Hypothetical Experimental Protocol for a Pharmacokinetic Study of this compound in Rats

The following protocol describes a potential study design to determine the pharmacokinetic profile of this compound in a rat model.

Animal Model and Housing

-

Species: Sprague-Dawley rats (male, 8-10 weeks old).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum. They should be acclimatized for at least one week before the experiment.

Drug Administration

-

Formulation: this compound dissolved in a suitable vehicle (e.g., 0.9% saline).

-

Dose: A single oral dose of 10 mg/kg administered via gavage.

-

Fasting: Animals should be fasted overnight prior to dosing.

Sample Collection

-

Matrix: Blood.

-

Timepoints: Blood samples (approximately 0.25 mL) should be collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.

Bioanalytical Method

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be suitable for the quantification of Oxyphencyclimine in rat plasma.[3][4]

-

Sample Preparation: Protein precipitation or liquid-liquid extraction can be used to extract the drug from the plasma matrix.[3]

-

Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

The plasma concentration-time data for each rat would be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Hypothetical workflow for a pharmacokinetic study of Oxyphencyclimine HCl in rats.

Metabolism of this compound

Specific metabolites of this compound in animal models have not been reported in the available literature. However, based on its chemical structure, potential Phase I and Phase II metabolic pathways can be postulated.

Potential Phase I Biotransformation Pathways:

-

Hydroxylation: Addition of a hydroxyl (-OH) group to the cyclohexyl or phenyl ring.

-

N-dealkylation: Removal of the methyl group from the piperidine (B6355638) ring.

-

Ester Hydrolysis: Cleavage of the ester linkage, which would be a significant deactivation step.

Potential Phase II Biotransformation Pathways:

-

Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.

-

Sulfation: Conjugation of a sulfate (B86663) group to a hydroxylated metabolite.

To definitively identify the metabolites, in vivo studies in animal models (e.g., rats, dogs) involving the administration of radiolabeled this compound followed by the analysis of urine, feces, and bile using techniques like mass spectrometry would be necessary.

Mechanism of Action and Signaling Pathways

This compound is a muscarinic acetylcholine receptor antagonist.[1] It non-selectively blocks the action of acetylcholine at M1, M2, and M3 muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological functions. The blockade of these receptors in the gastrointestinal tract leads to reduced smooth muscle motility and decreased gastric acid secretion.

The signaling pathways activated by muscarinic acetylcholine receptors are well-characterized.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[5][7]

Signaling pathway of M1, M3, and M5 muscarinic acetylcholine receptors.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Signaling pathway of M2 and M4 muscarinic acetylcholine receptors.

By blocking these receptors, this compound prevents the downstream signaling cascades initiated by acetylcholine, resulting in its therapeutic effects.

Conclusion and Limitations

While this compound has been in clinical use for some time, there is a notable absence of publicly available, detailed pharmacokinetic and metabolism data from animal studies. This technical guide has provided a comprehensive overview based on general pharmacological principles and has outlined a hypothetical experimental framework to generate such crucial data. The provided diagrams illustrate the known signaling pathways affected by this class of drugs.

For drug development professionals, the lack of this data represents a significant gap. Future research should focus on conducting well-designed pharmacokinetic and metabolism studies in relevant animal models, such as rats and dogs, to fully characterize the ADME properties of this compound. This information is essential for refining dosing regimens, understanding potential drug-drug interactions, and accurately predicting its behavior in humans.

References

- 1. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quantification of oxymatrine in rat plasma by UPLC-MS/MS to support the pharmacokinetic analyses of oxymatrine-loaded polymersomes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Oxyphencyclimine Hydrochloride in Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphencyclimine Hydrochloride is a synthetic tertiary amine that functions as a potent antimuscarinic agent, exhibiting significant antispasmodic and antisecretory properties.[1] It is primarily utilized in the management of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome by inducing smooth muscle relaxation.[2] These application notes provide a comprehensive protocol for utilizing this compound in an in-vitro smooth muscle contraction assay, a critical tool for studying its pharmacological effects and for the development of novel therapeutics targeting smooth muscle function.

This compound exerts its effect by competitively antagonizing the action of acetylcholine (B1216132) at muscarinic receptors (M1, M2, and M3) on smooth muscle cells.[1] This blockade inhibits the downstream signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.

Data Presentation

| Antagonist | Agonist | Tissue Preparation | pA2 Value (Mean ± SEM) | Reference |

| Atropine (B194438) | Carbachol | Human Colon (Circular Muscle) | 8.72 ± 0.28 | [3] |

| Atropine | Carbachol | Human Colon (Longitudinal Muscle) | 8.60 ± 0.08 | [3] |

| Atropine | Bethanechol | Guinea Pig Gastric Fundus | 8.16 | [4] |

| Atropine | Bethanechol | Guinea Pig Gastric Smooth Muscle | 8.52 | [4] |

| Pirenzepine (B46924) (M1 selective) | Carbachol | Human Colon (Circular Muscle) | 7.23 ± 0.48 | [3] |

| Pirenzepine (M1 selective) | Bethanechol | Guinea Pig Gastric Fundus | 7.06 | [4] |

| Darifenacin (M3 selective) | - | Guinea Pig Ileum | 8.66 - 9.4 | [5] |

Signaling Pathway

The following diagram illustrates the signaling pathway of muscarinic acetylcholine receptors in gastrointestinal smooth muscle and the inhibitory action of this compound.

Caption: Muscarinic Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Materials and Reagents

-

This compound: (Sigma-Aldrich, Cat. No. OXXXX or equivalent)

-

Acetylcholine Chloride: (Sigma-Aldrich, Cat. No. A6625 or equivalent)

-

Krebs-Henseleit Solution: (see composition below)

-

Animal Model: Male Dunkin-Hartley guinea pig (250-350 g)

-

Distilled Water

-

Carbogen (B8564812) Gas: 95% O2 / 5% CO2

-

Surgical Instruments: Scissors, forceps

-

Isolated Organ Bath System: (e.g., Radnoti Glass Technology, ADInstruments)

-

Isometric Force Transducer

-

Data Acquisition System: (e.g., PowerLab, ADInstruments)

Preparation of Krebs-Henseleit Solution (1 L)

| Component | Molar Concentration (mM) | Weight (g) |

| NaCl | 118.4 | 6.92 |

| KCl | 4.7 | 0.35 |

| CaCl2·2H2O | 2.5 | 0.37 |

| MgSO4·7H2O | 1.2 | 0.29 |

| KH2PO4 | 1.2 | 0.16 |

| NaHCO3 | 25.0 | 2.10 |

| Glucose | 11.1 | 2.00 |

Instructions:

-

Dissolve all components except NaHCO3 and glucose in approximately 800 mL of distilled water.

-

Add NaHCO3 and glucose and stir until fully dissolved.

-

Adjust the final volume to 1 L with distilled water.

-

Continuously bubble the solution with carbogen gas (95% O2 / 5% CO2) to maintain a pH of 7.4.

-

Warm the solution to 37°C before use.

Tissue Preparation: Isolated Guinea Pig Ileum

-

Humanely euthanize a male guinea pig by cervical dislocation.

-

Open the abdominal cavity and locate the ileocecal junction.

-

Carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

-

Place the excised ileum segment in a petri dish containing pre-warmed and carbogenated Krebs-Henseleit solution.

-

Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.

-

Cut the ileum into segments of approximately 2-3 cm in length.

-

Tie a silk thread to each end of the ileum segment.

Experimental Workflow

The following diagram outlines the experimental workflow for the smooth muscle contraction assay.

Caption: Experimental Workflow for Smooth Muscle Contraction Assay.

Detailed Protocol

-

Mounting the Tissue:

-

Mount the prepared ileum segment in a 10-20 mL isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

-

-

Equilibration:

-

Apply an initial tension of 1 gram to the tissue.

-

Allow the tissue to equilibrate for 60 minutes.

-

During the equilibration period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

-

-

Viability Test:

-

After equilibration, induce a contraction by adding a high concentration of potassium chloride (KCl, e.g., 60 mM) to the organ bath. This will depolarize the cell membrane and cause a contraction, confirming tissue viability.

-

Once a stable contraction is achieved, wash the tissue thoroughly with Krebs-Henseleit solution until the tension returns to the baseline.

-

-

Determining the Antagonistic Effect of this compound:

-

Control Acetylcholine Concentration-Response Curve (CRC):

-

Once the baseline tension is stable, add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻³ M).

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue repeatedly with Krebs-Henseleit solution to allow the tension to return to baseline.

-

-

CRCs in the Presence of this compound:

-

Introduce a specific concentration of this compound into the organ bath and incubate for 20-30 minutes.

-

Repeat the cumulative addition of acetylcholine to generate a second CRC in the presence of the antagonist.

-

Wash the tissue thoroughly.

-

Repeat this procedure with at least two other increasing concentrations of this compound.

-

-

Data Analysis

-

Dose-Response Curves:

-

Express the contractile response to acetylcholine as a percentage of the maximal contraction observed in the control CRC.

-

Plot the percentage of maximal response against the logarithm of the acetylcholine concentration for the control and for each concentration of this compound.

-

-

Schild Plot and pA2 Determination:

-

For each concentration of this compound, determine the dose ratio (DR). The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist (control).

-

Calculate log(DR-1) for each antagonist concentration.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the plotted data. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

This document provides a detailed protocol for assessing the effects of this compound on smooth muscle contraction using an isolated guinea pig ileum preparation. By following these procedures, researchers can obtain reliable and reproducible data to characterize the pharmacological properties of this compound and other antimuscarinic compounds. The provided diagrams and tables offer a clear framework for understanding the underlying mechanisms and for presenting the experimental findings.

References

- 1. Oxyphencyclimine | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Oxyphencyclimine Hydrochloride in Isolated Tissue Bath Experiments

For Researchers, Scientists, and Drug Development Professionals